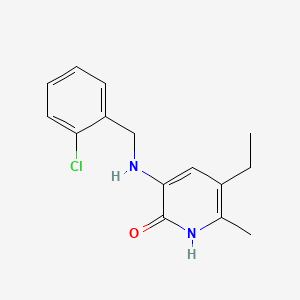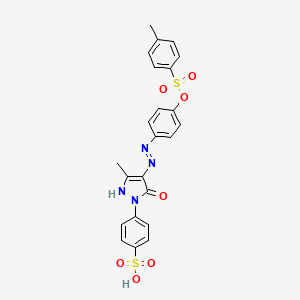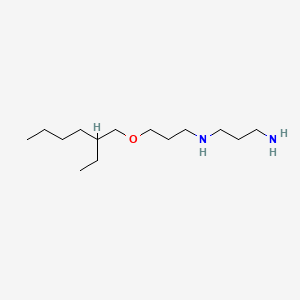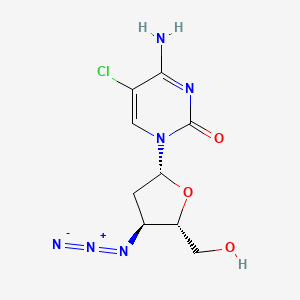
2,2,5-trimethyl-3H-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethyl-3H-1-benzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-trimethyl-3H-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of 2-(iodoethynyl)aryl esters using a gold(I) complex catalyst. This method involves a [1,2]-iodine shift, a C-O ring-closure step, and a C-C bond-formation that installs the ketone functionality into the new ring .
Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. This reaction is mediated by (diacetoxyiodo)benzene in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and iodine-induced cyclization are common in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5-Trimethyl-3H-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring, leading to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents such as (diacetoxyiodo)benzene are commonly used for oxidative cyclization.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can be employed for reduction reactions.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethyl-3H-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,2,5-trimethyl-3H-1-benzofuran involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound of the benzofuran family, known for its wide range of biological activities.
2-Methylbenzofuran: A derivative with a single methyl group, exhibiting different chemical and biological properties.
5-Methylbenzofuran: Another derivative with a methyl group at a different position, leading to unique reactivity and applications.
Uniqueness
2,2,5-Trimethyl-3H-1-benzofuran is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
30590-59-1 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2,2,5-trimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8-4-5-10-9(6-8)7-11(2,3)12-10/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
QAJUPXPUAYVJIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


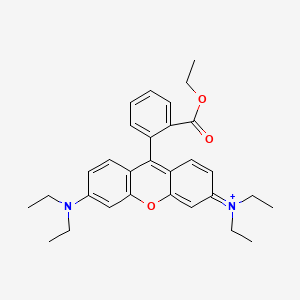

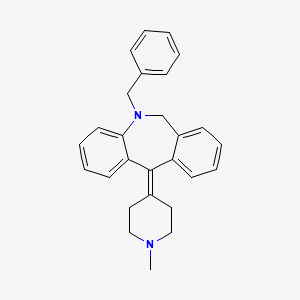

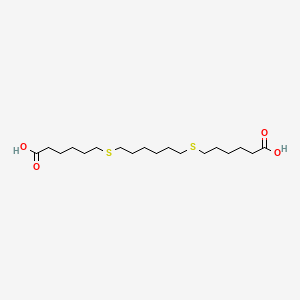
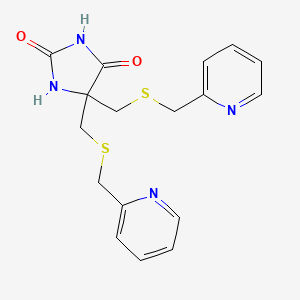
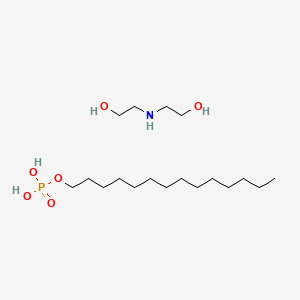
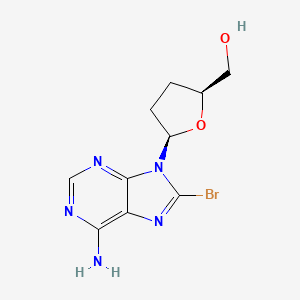
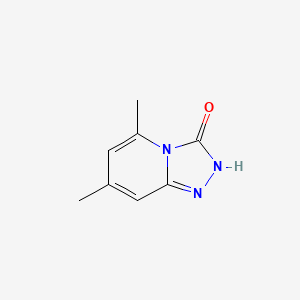
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
